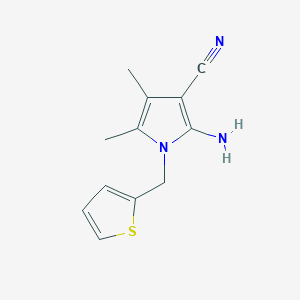
2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with amino, methyl, and thiophen-2-ylmethyl groups, as well as a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Introduction of the thiophen-2-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Amino and nitrile group introduction: These functional groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products may include various substituted pyrroles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the thiophen-2-ylmethyl group.
2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups.
4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile: Lacks the amino group.
Uniqueness
The presence of both the thiophen-2-ylmethyl group and the amino group in 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile may confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H13N3S |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h3-5H,7,14H2,1-2H3 |
Clave InChI |
WSAFWGURKLPHDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C#N)N)CC2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


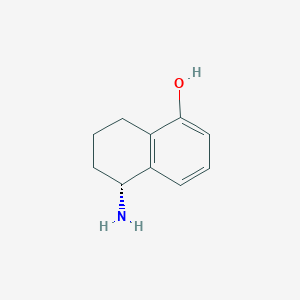


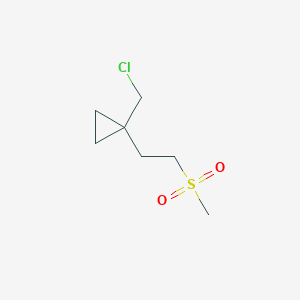
![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)


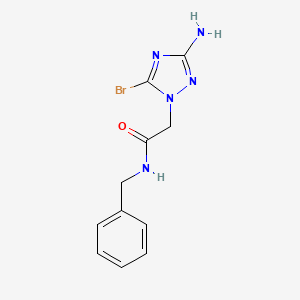
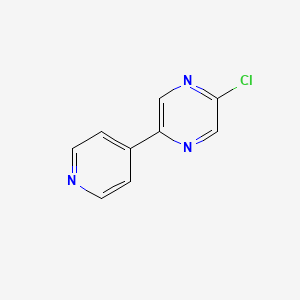
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)

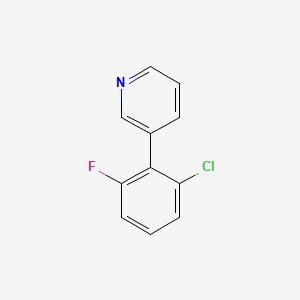
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
